2-[(3-Iodoanilino)methyl]phenol
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Overview
Description
2-[(3-Iodoanilino)methyl]phenol is an organic compound that features both phenol and aniline functional groups The presence of an iodine atom on the aniline ring makes it a unique compound with distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodoanilino)methyl]phenol typically involves the reaction of 3-iodoaniline with salicylaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodoanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine intermediate can be reduced to the amine using reducing agents such as sodium borohydride.
Substitution: The iodine atom on the aniline ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-[(3-Iodoanilino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Iodoanilino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the aniline group can engage in nucleophilic and electrophilic reactions. The iodine atom can enhance the compound’s reactivity by stabilizing intermediates through inductive and resonance effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Bromoanilino)methyl]phenol: Similar structure but with a bromine atom instead of iodine.
2-[(3-Chloroanilino)methyl]phenol: Contains a chlorine atom instead of iodine.
2-[(3-Fluoroanilino)methyl]phenol: Features a fluorine atom in place of iodine.
Uniqueness
2-[(3-Iodoanilino)methyl]phenol is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro analogs. The iodine atom also enhances the compound’s potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90383-21-4 |
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Molecular Formula |
C13H12INO |
Molecular Weight |
325.14 g/mol |
IUPAC Name |
2-[(3-iodoanilino)methyl]phenol |
InChI |
InChI=1S/C13H12INO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-8,15-16H,9H2 |
InChI Key |
JRKUHKLSGLZSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=CC=C2)I)O |
Origin of Product |
United States |
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